molecular formula C18H21N3O2S B2906857 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2034353-70-1

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2906857
CAS No.: 2034353-70-1
M. Wt: 343.45
InChI Key: CQFSZWPYEJVEHU-UHFFFAOYSA-N
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Description

N-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a synthetic compound featuring a benzo[b]thiophen-2-yl moiety linked to a hydroxypropyl chain, which is further connected to a 1,3,5-trimethylpyrazole-4-carboxamide group.

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-11-16(12(2)21(4)20-11)17(22)19-10-18(3,23)15-9-13-7-5-6-8-14(13)24-15/h5-9,23H,10H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFSZWPYEJVEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H21N3O2S
  • Molecular Weight : 343.45 g/mol
  • Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its structural components, particularly the pyrazole ring and the benzo[b]thiophene moiety. These features enable the compound to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways and cellular signaling.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that play a role in inflammatory processes or cancer progression.
  • Receptor Modulation : It could modulate receptors associated with pain and inflammation, contributing to its potential therapeutic effects.

1. Anti-inflammatory Activity

Research has indicated that compounds with similar structures to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives of pyrazole can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .

2. Antitumor Activity

The compound's potential antitumor effects are also noteworthy. Pyrazole derivatives have been reported to demonstrate cytotoxicity against various cancer cell lines, suggesting that this compound may share similar properties .

3. Antimicrobial Properties

Some studies suggest that compounds containing the pyrazole structure exhibit antimicrobial activities against bacteria and fungi. This could position this compound as a candidate for further exploration in infectious disease treatment .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of TNF-α, IL-6
AntitumorCytotoxicity against cancer cell lines
AntimicrobialActivity against bacterial strains

Case Study: Pyrazole Derivatives

A study demonstrated that a series of novel pyrazole derivatives exhibited promising anti-inflammatory activity by significantly reducing edema in animal models. The lead compound showed an inhibition rate comparable to standard anti-inflammatory drugs like indomethacin .

Scientific Research Applications

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a research compound with the molecular formula C18H21N3O2S and a molecular weight of 343.45 g/mol. It typically has a purity of around 95%.

Scientific Research Applications

This compound is investigated for its potential biological activities, primarily attributed to its pyrazole ring and benzo[b]thiophene moiety, which enable interactions with biological targets such as enzymes and receptors involved in inflammatory pathways and cellular signaling.

Key Mechanisms:

  • Inhibition of Enzymatic Activity: This compound may inhibit enzymes that play a role in inflammatory processes or cancer progression.
  • Receptor Modulation: It could modulate receptors associated with pain and inflammation, contributing to potential therapeutic effects.

Biological Activities:

  • Anti-inflammatory Activity: Research suggests that compounds with similar structures to this compound exhibit anti-inflammatory properties. Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines like TNF-α and IL-6.
  • Antitumor Activity: The potential antitumor effects of the compound are noteworthy. Pyrazole derivatives have demonstrated cytotoxicity against various cancer cell lines, suggesting that this compound may share similar properties.
  • Antimicrobial Properties: Some studies suggest that compounds containing the pyrazole structure exhibit antimicrobial activities against bacteria and fungi, positioning this compound as a candidate for further exploration in infectious disease treatment.

Data Table: Summary of Biological Activities

Activity TypeObserved Effects
Anti-inflammatoryInhibition of TNF-α, IL-6
AntitumorCytotoxicity against cancer cell lines
AntimicrobialActivity against bacterial strains

Case Studies:

  • A study demonstrated that a series of novel pyrazole derivatives exhibited promising anti-inflammatory activity by significantly reducing edema in animal models. The lead compound showed an inhibition rate comparable to standard anti-inflammatory drugs like indomethacin.

Comparison with Similar Compounds

Benzo[b]thiophene-Containing Derivatives

Several compounds share the benzo[b]thiophen-2-yl motif but differ in substituents and functional groups:

Compound Name Key Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Reference
N-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide (Target Compound) 1,3,5-Trimethylpyrazole-4-carboxamide, hydroxypropyl C₁₉H₂₁N₃O₂S 355.45* Not reported N/A
N-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide Tetrahydronaphthalene-sulfonamide C₂₂H₂₃NO₃S₂ 437.55 Not reported
Diethyl 2-(benzo[b]thiophen-2-yl((6-chlorobenzo[d]thiazol-2-yl)amino)methyl) malonate (5fc) Diethyl malonate, 6-chlorobenzo[d]thiazol-2-ylamino C₂₄H₂₁ClN₂O₄S₂ 525.01 113–115
N-(2-(5-Cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide Cyclopropyl, thiophen-3-yl, ethyl linker C₁₉H₂₃N₅OS 369.5 Not reported

Notes:

  • The target compound’s carboxamide group distinguishes it from sulfonamide derivatives (e.g., ) and ester-based analogs (e.g., ).
  • The pyrazole ring in the target compound is fully methylated (1,3,5-trimethyl), whereas the analog in includes a cyclopropyl and thiophen-3-yl group, altering steric and electronic properties.

Thiophene/Pyrazole Hybrids

Compounds combining thiophene and pyrazole moieties exhibit structural diversity:

  • N-Phenyl-2-phenyl[60]fulleropyrrolidine (PNP) : Incorporates a fullerene core, contrasting with the target compound’s non-fullerene scaffold.
  • (S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate : Features a sulfonate ester and tetrahydronaphthalene, differing in polarity and aromaticity.

Spectroscopic Characterization

  • 1H/13C NMR : Benzo[b]thiophen-2-yl protons in analogs resonate at δ 7.2–7.8 ppm, while pyrazole methyl groups appear at δ 2.1–2.5 ppm .
  • Mass Spectrometry : High-resolution EI (HREI) or ESI-MS data confirm molecular weights (e.g., 525.01 for compound 5fc ).

Functional Group Impact on Properties

  • Carboxamide vs. Sulfonamide : Carboxamide derivatives (target compound, ) may exhibit enhanced hydrogen-bonding capacity compared to sulfonamides (), influencing solubility and target binding.
  • Ester vs.

Q & A

Q. What strategies are effective for validating the compound’s activity across diverse biological models (e.g., 2D vs. 3D cell cultures, in vivo models)?

  • Methodological Answer : Comparative studies using 3D spheroids or organoids assess penetration and efficacy in physiologically relevant models. In vivo efficacy is tested in xenografts with bioluminescent reporters for real-time monitoring. Interspecies PK/PD modeling aligns rodent data with human-relevant outcomes .

Tables for Key Methodological Comparisons

Challenge Tools/Methods Key References
Synthetic OptimizationDoE, DFT, PAT
Bioactivity ContradictionsBayesian meta-analysis, orthogonal assays
Target IdentificationChemical proteomics, CRISPR screens
PK/PD ModelingCompartmental modeling, MALDI imaging

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